Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, substituted with a bromine atom, a methyl group, and a naphthalene-2-sulfonamido group The ethyl ester functionality at the 3-position of the benzofuran ring adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylbenzofuran, followed by sulfonamidation with naphthalene-2-sulfonyl chloride. The final step involves esterification with ethyl chloroformate under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the benzofuran core.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The naphthalene-2-sulfonamido group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and the benzofuran core may also play roles in binding to biological macromolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 7-bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.
7-Bromo-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylic acid: The carboxylic acid form, which may have different biological and chemical properties.
Uniqueness
This compound is unique due to the combination of its bromine atom, naphthalene-2-sulfonamido group, and ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 7-bromo-2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO5S/c1-3-28-22(25)20-13(2)29-21-18(20)11-16(12-19(21)23)24-30(26,27)17-9-8-14-6-4-5-7-15(14)10-17/h4-12,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMRPDXZKUYEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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